{4-Methyl-5-[4-(trifluoromethyl)phenyl]thiophen-2-yl}methanol
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Overview
Description
{4-Methyl-5-[4-(trifluoromethyl)phenyl]thiophen-2-yl}methanol is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. Compounds with thiophene rings are known for their diverse biological and chemical properties, making them valuable in various fields such as medicinal chemistry, materials science, and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-Methyl-5-[4-(trifluoromethyl)phenyl]thiophen-2-yl}methanol typically involves the condensation of appropriate starting materials under controlled conditions. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
{4-Methyl-5-[4-(trifluoromethyl)phenyl]thiophen-2-yl}methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring or the phenyl ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene or phenyl rings .
Scientific Research Applications
{4-Methyl-5-[4-(trifluoromethyl)phenyl]thiophen-2-yl}methanol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Mechanism of Action
The mechanism of action of {4-Methyl-5-[4-(trifluoromethyl)phenyl]thiophen-2-yl}methanol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate various biological processes, such as enzyme inhibition or receptor binding. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Suprofen: A 2-substituted thiophene known for its anti-inflammatory properties.
Articaine: A 2,3,4-trisubstituent thiophene used as a dental anesthetic.
Thiophene-2-carboxylic acid: A simple thiophene derivative with various industrial applications.
Uniqueness
{4-Methyl-5-[4-(trifluoromethyl)phenyl]thiophen-2-yl}methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications .
Properties
CAS No. |
918164-42-8 |
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Molecular Formula |
C13H11F3OS |
Molecular Weight |
272.29 g/mol |
IUPAC Name |
[4-methyl-5-[4-(trifluoromethyl)phenyl]thiophen-2-yl]methanol |
InChI |
InChI=1S/C13H11F3OS/c1-8-6-11(7-17)18-12(8)9-2-4-10(5-3-9)13(14,15)16/h2-6,17H,7H2,1H3 |
InChI Key |
XKQJSNALDJGNAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1)CO)C2=CC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
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